1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine
CAS No.: 1391052-52-0
Cat. No.: VC0195021
Molecular Formula: C23H23ClN2O2S
Molecular Weight: 426.97
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391052-52-0 |
|---|---|
| Molecular Formula | C23H23ClN2O2S |
| Molecular Weight | 426.97 |
| IUPAC Name | 1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine |
| Standard InChI | InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2 |
| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is a piperazine derivative characterized by specific functional group substitutions. The compound is registered with CAS number 1391052-52-0 and is known by several identifiers in chemical databases .
| Identifier Type | Value |
|---|---|
| CAS Number | 1391052-52-0 |
| IUPAC Name | 1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine |
| Molecular Formula | C23H23ClN2O2S |
| Molecular Weight | 427.0 g/mol |
| PubChem CID | 25123144 |
| InChI | InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22 |
| InChIKey | SPJJNZAAMVPVFV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Structural Features
The compound features a piperazine core substituted with a chlorophenyl-phenylmethyl group at one nitrogen atom and a phenylsulfonyl group at the other nitrogen. This specific arrangement of functional groups contributes to its unique chemical and biological properties .
The structure can be divided into three main components:
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The piperazine heterocyclic ring (central scaffold)
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The (4-chlorophenyl)phenylmethyl substituent
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The phenylsulfonyl moiety
Physical and Chemical Properties
Physical Properties
The compound exists as a solid at standard temperature and pressure. Specific physical properties are outlined below based on computational and experimental data :
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | White to off-white (typical for similar compounds) |
| Molecular Weight | 427.0 g/mol |
| Calculated LogP | Not available in search results |
| pKa | Not available in search results |
| Melting Point | Not reported in available literature |
| Boiling Point | Not reported in available literature |
Synthesis Methods
Enantiomeric Resolution
Patents describe methods for obtaining enantiomerically pure forms of related compounds, which may be applicable to 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine:
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Reaction of racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine with a chiral resolving agent (such as N-acetyl-L-phenylalanine)
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Selective crystallization of the resulting diastereomeric salt
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Treatment with a base to liberate the resolved enantiomer
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Reaction with phenylsulfonyl chloride to introduce the sulfonyl group
The patent WO2009078627A2 describes a method for preparing (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine with high optical purity (>94%), which could serve as a precursor to the target compound .
Biological Activity and Research Findings
Receptor Binding Properties
Based on structural similarities to known antihistamines and other bioactive piperazine derivatives, 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine may interact with various biological targets. The compound likely shares pharmacophoric features with compounds that act on:
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Histamine receptors (particularly H1)
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Certain G-protein coupled receptors
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Potential enzyme targets
Applications and Uses
Pharmaceutical Applications
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine has several potential applications in pharmaceutical research:
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As an intermediate in the synthesis of more complex pharmaceutical compounds
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As a lead compound for drug discovery programs targeting various therapeutic areas
Research Applications
The compound serves important functions in scientific research:
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As a chemical probe for investigating biological pathways
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As a synthetic building block for medicinal chemistry
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For structure-activity relationship studies in drug development programs
| Hazard Category | Classification |
|---|---|
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/irritation | Category 1 |
| Skin sensitization | Category 1 |
| Reproductive toxicity | Category 2 |
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine, differing in specific substituents :
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine | 163837-56-7 | 4-methylphenyl group instead of phenyl on sulfonyl |
| 1-[(4-Chlorophenyl)phenylmethyl]piperazine | 303-26-4 | Lacks sulfonyl group |
| 1-[(4-Chlorophenyl)phenylmethyl]piperazine hydrochloride | 101896 | Hydrochloride salt without sulfonyl group |
Enantiomeric Forms
Patents describe the separation and characterization of enantiomers of closely related compounds, suggesting that 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine may also exist in enantiomeric forms with potentially different biological activities .
Current Research and Future Directions
Ongoing Research
Current research directions involving 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine and related compounds include:
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Investigation of cytotoxic activities against various cancer cell lines
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Development of improved synthetic methods
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Structure-activity relationship studies to optimize biological activities
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Exploration of potential therapeutic applications
Future Research Opportunities
Several promising areas for future investigation include:
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Detailed mechanistic studies of cytotoxic activity
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Development of more selective analogs with enhanced potency
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Investigation of other biological activities beyond cytotoxicity
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Optimization of physicochemical properties for improved drug-like characteristics
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